molecular formula C12H17NO3 B5024264 2,6-dimethyl-4-(2-methyl-3-furoyl)morpholine

2,6-dimethyl-4-(2-methyl-3-furoyl)morpholine

Cat. No. B5024264
M. Wt: 223.27 g/mol
InChI Key: GZXMRKQMLJPSEA-UHFFFAOYSA-N
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Description

2,6-Dimethylmorpholine is a heterocyclic compound featuring both amine and ether functional groups . It is a colorless liquid with a weak, ammonia-like or fish-like odor .


Synthesis Analysis

While specific synthesis methods for “2,6-dimethyl-4-(2-methyl-3-furoyl)morpholine” are not available, N-Methylmorpholine, a related compound, is produced by the reaction of methylamine and diethylene glycol as well as by the hydrogenolysis of N-formylmorpholine .


Molecular Structure Analysis

The molecular formula of 2,6-Dimethylmorpholine is C6H13NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2,6-Dimethylmorpholine reacts with oxidizing agents . It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

2,6-Dimethylmorpholine has a refractive index of 1.446 (lit.), a boiling point of 147°C (lit.), a melting point of -85°C (lit.), and a density of 0.935 g/mL at 25°C (lit.) .

Safety and Hazards

2,6-Dimethylmorpholine is flammable and corrosive . It has hazard statements H226 - H302 + H312 - H314, indicating that it is flammable, harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage .

properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-6-13(7-9(2)16-8)12(14)11-4-5-15-10(11)3/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXMRKQMLJPSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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